![molecular formula C14H17NO3 B6350152 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-35-3](/img/structure/B6350152.png)
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
The compound “3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is related to ibuprofen, a well-known non-steroidal anti-inflammatory drug . It is recognized as a potential impurity of ibuprofen . The compound is also known as Ibuprofen Impurity F .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of ibuprofen, with the (4-(2-methylpropyl)phenyl) group on the second carbon of the propanoic acid . The methylpropyl group is across from the first carbon in the benzene ring, which is the one attached to the propanoic acid group .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
- Application : Researchers have explored its potential as an anti-inflammatory agent. Studies investigate its ability to inhibit prostaglandin-endoperoxide synthase, a key enzyme involved in inflammation. Further research could lead to novel NSAIDs with improved efficacy and safety profiles .
Pharmaceutical Development
- Application : Scientists study its physicochemical properties, such as solubility, melting point, and sublimation enthalpy. These data inform formulation strategies and guide dosage form selection .
Chiral Separation and Enantiomer Analysis
- Application : Researchers employ high-performance liquid chromatography (HPLC) to separate the enantiomers of this compound. Accurate quantification of each enantiomer aids in understanding their biological activity .
Material Science and Crystal Engineering
- Application : Investigating the solid-state structure of this compound provides insights into intermolecular interactions. Researchers use techniques like X-ray crystallography to analyze hydrogen bonding patterns and crystal packing .
Computational Chemistry and Molecular Modeling
- Application : Quantum chemical calculations elucidate the compound’s behavior. Researchers assess hydrogen bonding energies, dispersion interactions, and cluster stability. These insights aid drug design and optimization .
Thermal Analysis and Spectroscopy
- Application : Attenuated Total Reflection Infrared (ATR-IR) spectroscopy studies the compound’s structural components during phase transitions. Researchers explore how cyclic dimers observed in X-ray patterns persist in the liquid state .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Ibuprofen, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
Ibuprofen acts as a selective COX-1 inhibitor . It binds to the active site of the COX-1 enzyme, preventing it from converting arachidonic acid into prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
By inhibiting the COX-1 enzyme, Ibuprofen affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclins, all of which play roles in inflammation, pain, and fever . By reducing the production of these compounds, Ibuprofen can alleviate the symptoms associated with these conditions .
Result of Action
The result of Ibuprofen’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, which are involved in inflammation and pain signaling, Ibuprofen can alleviate these symptoms . It has also been found to inhibit cell proliferation and induce cell apoptosis .
Future Directions
Modifications of ibuprofen with amino acid isopropyl esters, which could include “3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid”, have shown potential to be more effective drugs with increased skin permeability compared with ibuprofen . This suggests potential future directions in the development of new pharmaceuticals.
properties
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(16)17)18-15-12/h3-6,9,13H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCRKFRXAEUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
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